molecular formula C21H15N3OS B289936 13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

Cat. No.: B289936
M. Wt: 357.4 g/mol
InChI Key: LIKDMNZAZKDFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique fused ring structure, which includes pyrimidine, quinoline, and thieno moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate can yield thieno derivatives, which can then be further reacted with various reagents to form the desired pyrimidoquinoline structure .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s fused ring structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is unique due to its specific fused ring structure, which combines elements of pyrimidine, quinoline, and thieno rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

InChI

InChI=1S/C21H15N3OS/c1-12-7-9-15(10-8-12)24-13(2)22-18-16-11-14-5-3-4-6-17(14)23-20(16)26-19(18)21(24)25/h3-11H,1-2H3

InChI Key

LIKDMNZAZKDFBS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C

Origin of Product

United States

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